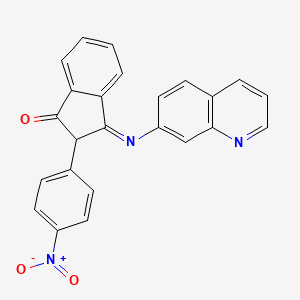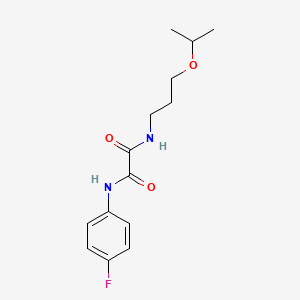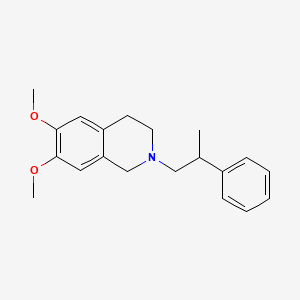![molecular formula C19H19ClF2N2OS B4957742 1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine, commonly known as CFM-2, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of piperazine derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can reduce neuronal damage caused by cerebral ischemia. CFM-2 has also been studied for its potential use in the treatment of anxiety and depression. In addition, CFM-2 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Mécanisme D'action
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression. CFM-2 has been shown to increase the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, leading to neuroprotective effects. CFM-2 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, CFM-2 can increase the levels of serotonin and dopamine, leading to anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized. CFM-2 has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, CFM-2 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, CFM-2 has a short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of CFM-2. One potential direction is the development of CFM-2 analogs with improved solubility and longer half-life. Another direction is the investigation of the potential use of CFM-2 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Furthermore, the underlying mechanism of action of CFM-2 needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
CFM-2 can be synthesized using various methods, including the reaction of 1-(2-chloro-6-fluorobenzyl)thioacetic acid with 4-fluorophenylpiperazine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields CFM-2 as a white crystalline solid.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2OS/c20-17-2-1-3-18(22)16(17)12-26-13-19(25)24-10-8-23(9-11-24)15-6-4-14(21)5-7-15/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHARAVDWQVWIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)

![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)

![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)

